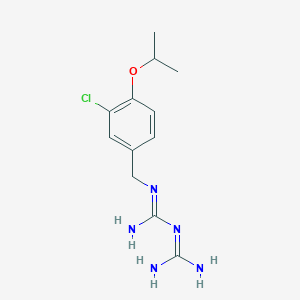![molecular formula C22H17ClFNO4 B4739433 2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4739433.png)
2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate
Descripción general
Descripción
2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of benzamides and has shown potential in various fields of research.
Aplicaciones Científicas De Investigación
2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate has been used in various scientific research applications. It has shown potential in the field of cancer research as it inhibits the growth of cancer cells. It has also been used in the study of Alzheimer's disease as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine. Additionally, it has been used in the study of Parkinson's disease as it has been found to protect dopaminergic neurons from oxidative stress.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate involves the inhibition of certain enzymes and receptors. It inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. It also inhibits the growth of cancer cells by blocking the activity of certain enzymes that are involved in cell division.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been found to inhibit the growth of cancer cells, which can be beneficial in the treatment of cancer. Additionally, it has been found to protect dopaminergic neurons from oxidative stress, which can be beneficial in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate in lab experiments is its potential in various fields of research. It has shown promise in the study of cancer, Alzheimer's disease, and Parkinson's disease. However, one limitation is that it may not be suitable for all types of experiments. Additionally, it may not be readily available or affordable for some researchers.
Direcciones Futuras
There are several future directions for the study of 2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate. One direction is to further explore its potential in cancer research and develop it as a potential anti-cancer drug. Another direction is to investigate its potential in the treatment of other neurological disorders such as Huntington's disease. Additionally, further research can be done to optimize the synthesis method and improve the yield of the compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-[(4-methoxybenzoyl)amino]benzoic acid in the presence of a base. It inhibits the activity of certain enzymes and receptors and has various biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are several future directions for its study.
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 3-[(4-methoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFNO4/c1-28-17-10-8-14(9-11-17)21(26)25-16-5-2-4-15(12-16)22(27)29-13-18-19(23)6-3-7-20(18)24/h2-12H,13H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGXBHVJFIXWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-{[1-(4-chlorophenyl)-3-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-2-methylbenzoic acid](/img/structure/B4739351.png)


![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4739382.png)


![N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4739411.png)
![2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4739421.png)


![N-(4-chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4739439.png)
![N-[1-(4-sec-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4739454.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4739462.png)
![N-allyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4739465.png)